4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
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Overview
Description
“4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the fluorophenyl, methoxyphenyl, and dioxoloquinazoline moieties, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” likely involves multiple steps, including the formation of the quinazoline core, introduction of the fluorophenyl and methoxyphenyl groups, and the final coupling reactions. Typical synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Final Coupling Reactions: The final product can be obtained by coupling the intermediate compounds under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
The compound “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for diseases where quinazoline derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” would depend on its specific biological targets. Typically, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of specific signaling pathways. The presence of the fluorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
- 4-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Uniqueness
The uniqueness of “4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide” lies in the presence of the fluorophenyl group, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
The compound 4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C25H24FN3O3S
- Molecular Weight : 453.54 g/mol
- CAS Number : Not directly available but can be inferred from the structure.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The presence of the quinazoline moiety suggests potential inhibition of various kinases and enzymes involved in cancer progression and inflammation.
- Studies indicate that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways and cancer signaling .
- Antioxidant Properties :
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study evaluating the anticancer potential of similar compounds, it was found that derivatives with a fluorophenyl group exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involved the induction of apoptosis via the mitochondrial pathway, with increased levels of pro-apoptotic proteins observed .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:
- Absorption and Distribution :
-
Metabolism :
- Likely metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in drug metabolism.
-
Toxicity Profile :
- Initial toxicity assessments should focus on hepatotoxicity and nephrotoxicity, common concerns for compounds with similar structures.
Properties
IUPAC Name |
4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O6S/c1-37-21-10-4-18(5-11-21)15-31-27(35)3-2-12-33-28(36)22-13-25-26(39-17-38-25)14-23(22)32-29(33)40-16-24(34)19-6-8-20(30)9-7-19/h4-11,13-14H,2-3,12,15-17H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVKPFYFYZFCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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